molecular formula C11H14O2 B1624925 2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one CAS No. 58133-99-6

2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one

Cat. No.: B1624925
CAS No.: 58133-99-6
M. Wt: 178.23 g/mol
InChI Key: KEKJMQVLWKCZGP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one is a chemical compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol It is a derivative of chromenone, characterized by the presence of two methyl groups at the 2-position and a partially saturated chromenone ring

Preparation Methods

The synthesis of 2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one typically involves the cyclization of appropriate precursors. One common synthetic route includes the reaction of 3-methyl-2-butenal with 1,3-cyclohexanedione under acidic conditions . The reaction proceeds through an aldol condensation followed by cyclization to form the chromenone ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated chroman derivatives.

Scientific Research Applications

2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, its antifungal activity may result from the inhibition of fungal enzymes involved in cell wall synthesis or metabolism . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,2-dimethyl-7,8-dihydro-6H-chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2)7-6-8-9(12)4-3-5-10(8)13-11/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKJMQVLWKCZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469570
Record name 2,2-Dimethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58133-99-6
Record name 2,2-Dimethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one
Reactant of Route 2
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one
Reactant of Route 3
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one
Reactant of Route 4
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one
Reactant of Route 5
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one
Reactant of Route 6
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one

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